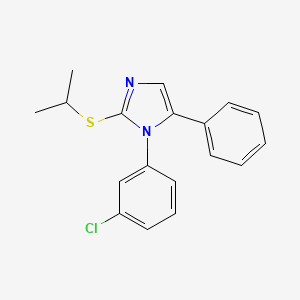

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an isopropylthio group, and a phenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

The synthesis of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The chlorophenyl, isopropylthio, and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced via the reaction of an appropriate chlorobenzene derivative with the imidazole ring.

Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Análisis De Reacciones Químicas

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

The compound has shown promising results as a pesticide, specifically targeting harmful pests in agricultural settings. Its effectiveness against various insects and phytopathogenic fungi makes it a valuable component in crop protection strategies.

Pesticidal Efficacy

- Target Pests : The compound is effective against a wide range of pests, including:

- Lepidoptera (e.g., Lotus monarch)

- Aphids

- Mites (e.g., spider mites)

- Fungicidal Properties : It exhibits high bactericidal activity against several fungi, including:

- Powdery mildew

- Rust fungi

- Downy mildew

The compound can be formulated into various pesticide forms such as emulsions, wettable powders, and granules, allowing for versatile application methods in the field. The concentration of the active ingredient typically ranges from 0.01% to 99.5% depending on the formulation type and target pest .

Medicinal Applications

In medicinal chemistry, 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has been investigated for its potential therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound may serve as an effective agent in the prophylaxis or treatment of inflammation. Its mechanism involves the inhibition of specific biological pathways associated with inflammatory responses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular responses.

Comparación Con Compuestos Similares

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole can be compared with other imidazole derivatives, such as:

1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium: This compound has a similar chlorophenyl group but differs in the presence of a piperazinium ring instead of an imidazole ring.

Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazole core but have a pyridine ring fused to the imidazole, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Actividad Biológica

1-(3-Chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This imidazole derivative exhibits various biological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClN2S with a molecular weight of approximately 286.8 g/mol. The presence of the chlorophenyl group and isopropylthio moiety contributes to its unique biological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A related study indicated that imidazole derivatives could induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Table 1: Antitumor Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Induction of apoptosis |

| 4f (related compound) | HeLa (Cervical) | 3.24 | Increased Bax expression, decreased Bcl-2 |

| 4f | SGC-7901 (Gastric) | TBD | Induces apoptosis through caspase activation |

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in several studies involving imidazole compounds. These findings suggest that this compound may have therapeutic applications in treating inflammatory diseases .

The biological activity of imidazoles often involves interaction with specific enzymes or receptors. For instance, compounds targeting indoleamine 2,3-dioxygenase (IDO) have emerged as promising candidates for cancer therapy due to their ability to modulate immune responses . The structural characteristics of imidazoles allow them to effectively bind to these targets, enhancing their pharmacological efficacy.

Case Studies

Several case studies have demonstrated the effectiveness of imidazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of various imidazole derivatives on A549 and HeLa cell lines, revealing that certain substitutions significantly increased antiproliferative activity compared to standard chemotherapeutics like 5-FU .

- Inflammation Model : In vivo models showed that imidazole compounds could reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory conditions .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-13(2)22-18-20-12-17(14-7-4-3-5-8-14)21(18)16-10-6-9-15(19)11-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRFJXQDXPBGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.